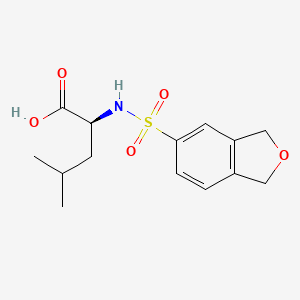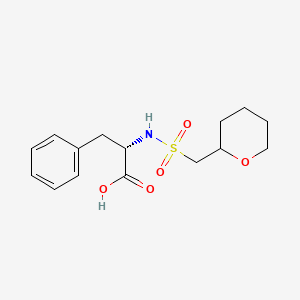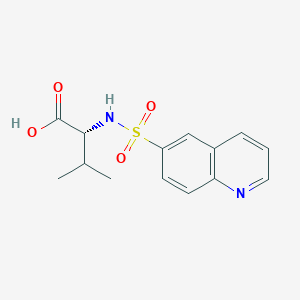![molecular formula C12H17NO6S2 B6661643 (2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid](/img/structure/B6661643.png)
(2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes sulfonation, amination, and subsequent coupling reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
(2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid
- (2R)-2-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid
- (2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)amino]propanoic acid
Uniqueness
(2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid is unique due to its specific stereochemistry and the presence of both sulfonyl and amino groups
Properties
IUPAC Name |
(2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S2/c1-7-5-10(20(4,16)17)8(2)11(6-7)21(18,19)13-9(3)12(14)15/h5-6,9,13H,1-4H3,(H,14,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANNPVNZMKGPHV-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)NC(C)C(=O)O)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)N[C@H](C)C(=O)O)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[(3-ethylsulfonylphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661560.png)
![(2S)-2-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661564.png)

![3-[Methyl-(1-propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid](/img/structure/B6661574.png)
![(2R)-4-methyl-2-[(2,4,5-trifluorophenyl)sulfonylamino]pentanoic acid](/img/structure/B6661581.png)
![(2R)-4-methyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]pentanoic acid](/img/structure/B6661585.png)

![(2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B6661595.png)
![(2R)-2-[(3-ethylimidazol-4-yl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B6661610.png)

![(2R)-2-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661627.png)
![(2R)-2-[(3-bromo-4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B6661651.png)
![(2S)-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B6661660.png)
![(2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B6661666.png)
